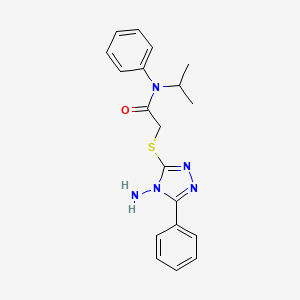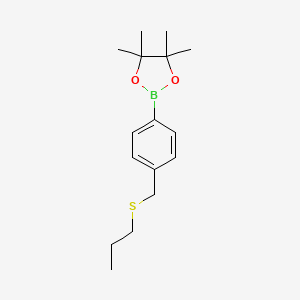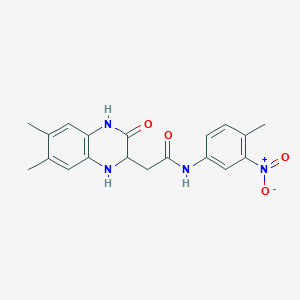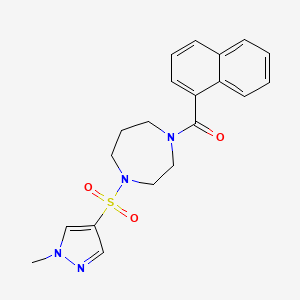
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an amino group, a phenyl group, and a thioacetamide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, along with the various substituents. The phenyl rings could potentially engage in π-π stacking interactions, and the amino and thio groups could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amino, phenyl, and thioacetamide groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and thioacetamide groups could enhance its solubility in polar solvents, while the phenyl rings could enhance its solubility in nonpolar solvents .Scientific Research Applications
Antifungal Activity
This compound exhibits antifungal properties, making it a potential candidate for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including dermatophytes and Candida species .
Anticancer Potential
Studies have investigated the impact of this compound on cancer cells. It may interfere with cell proliferation, apoptosis, and angiogenesis pathways. Further research is needed to determine its specific mechanisms and potential as an anticancer agent .
Anti-inflammatory Effects
The compound’s thio-triazole moiety suggests anti-inflammatory activity. It could modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Properties
Researchers have explored its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may enhance neuronal survival and reduce oxidative stress .
Antiviral Applications
Preliminary studies indicate that this compound might inhibit certain viruses. Investigations have focused on its potential against RNA viruses, including influenza and hepatitis C .
Proteomics Research
In proteomics, this compound has been used as a tool to study protein interactions, post-translational modifications, and protein-ligand binding. Its unique structure allows for specific labeling and detection in mass spectrometry experiments .
Sigma-Aldrich. “2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide.” Link Santa Cruz Biotechnology. “[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid.” Link
Future Directions
properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14(2)23(16-11-7-4-8-12-16)17(25)13-26-19-22-21-18(24(19)20)15-9-5-3-6-10-15/h3-12,14H,13,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBXFEZOSRWJPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)





![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxyacetamide](/img/structure/B2398017.png)
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)